molecular formula C20H23NO6 B12860818 (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate CAS No. 1263377-88-3

(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate

Cat. No.: B12860818
CAS No.: 1263377-88-3
M. Wt: 373.4 g/mol
InChI Key: DCTJKDABGOCNBL-QGZVFWFLSA-N
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Description

®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate is a complex organic compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protected amine, and a furan ring with a formyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the furan ring: The furan ring is introduced through a cyclization reaction, often involving a precursor such as a 2,5-dihydroxy compound.

    Introduction of the formyl group: The formyl group is added via a formylation reaction, typically using reagents like Vilsmeier-Haack reagent.

    Coupling with the benzyl group: The final step involves coupling the benzyl group to the protected amine-furan intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-carboxyfuran-2-yl)propanoate.

    Reduction: ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-hydroxymethylfuran-2-yl)propanoate.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound can be used in the development of pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of drug candidates.

Industry

In the industrial sector, ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate can be used in the production of specialty chemicals and materials. Its unique properties may also find applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, undergoing transformations to form various products. In biological systems, its mechanism of action would depend on the target molecule and the pathway involved. For example, if used in drug development, it may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoate
  • ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-hydroxyfuran-2-yl)propanoate
  • ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-nitrofuran-2-yl)propanoate

Uniqueness

®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate is unique due to the presence of the formyl group on the furan ring. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, the combination of the benzyl group and the Boc-protected amine provides stability and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

1263377-88-3

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

benzyl (2R)-3-(5-formylfuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C20H23NO6/c1-20(2,3)27-19(24)21-17(11-15-9-10-16(12-22)26-15)18(23)25-13-14-7-5-4-6-8-14/h4-10,12,17H,11,13H2,1-3H3,(H,21,24)/t17-/m1/s1

InChI Key

DCTJKDABGOCNBL-QGZVFWFLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(O1)C=O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(O1)C=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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